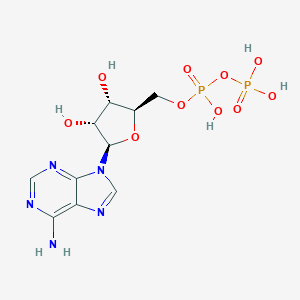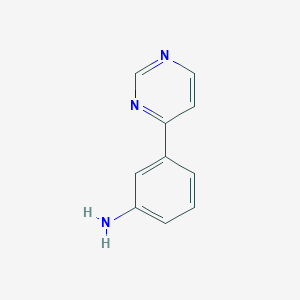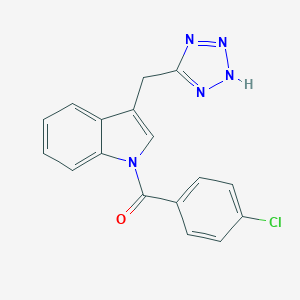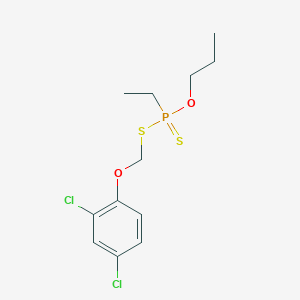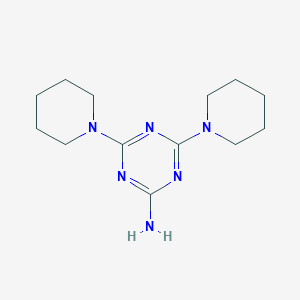
s-Triazine, 2-amino-4,6-dipiperidino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Triazine, 2-amino-4,6-dipiperidino- is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound has a triazine ring structure with two piperidine rings attached to it. It has been shown to exhibit various biological activities that make it a promising candidate for drug development and other scientific applications.
Wirkmechanismus
The mechanism of action of s-Triazine, 2-amino-4,6-dipiperidino- is not fully understood. However, it has been suggested that the compound interacts with DNA and RNA by forming hydrogen bonds with the nitrogen atoms in the rings. This interaction results in the inhibition of DNA and RNA synthesis, which ultimately leads to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
S-Triazine, 2-amino-4,6-dipiperidino- has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of reverse transcriptase, which is an enzyme required for the replication of retroviruses. Moreover, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
S-Triazine, 2-amino-4,6-dipiperidino- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits high selectivity towards its target molecules, which makes it useful for drug development. However, it also has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. Moreover, its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.
Zukünftige Richtungen
There are several future directions for the research and development of s-Triazine, 2-amino-4,6-dipiperidino-. One direction is to further investigate its mechanism of action and its interactions with DNA and RNA. This may provide insights into its potential as a drug candidate. Another direction is to explore its potential as a fluorescent probe for the detection of other molecules. Moreover, it may be useful to investigate its potential as a ligand for the synthesis of metal complexes with novel catalytic properties.
Conclusion
In conclusion, s-Triazine, 2-amino-4,6-dipiperidino- is a promising compound for scientific research. It exhibits various biological activities that make it useful for drug development and other scientific applications. Its synthesis method is well-established, and it has been shown to have several advantages for lab experiments. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of s-Triazine, 2-amino-4,6-dipiperidino- can be achieved through various methods. One of the most commonly used methods is the reaction of cyanuric chloride with piperidine in the presence of a base. This method yields a high purity product with good yield. Another method involves the reaction of cyanuric chloride with piperidine in the presence of a catalyst. This method has been shown to produce a higher yield of the product compared to the first method.
Wissenschaftliche Forschungsanwendungen
S-Triazine, 2-amino-4,6-dipiperidino- has been used in various scientific research applications. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been used as a fluorescent probe for the detection of metal ions. Moreover, it has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity.
Eigenschaften
CAS-Nummer |
16268-88-5 |
|---|---|
Produktname |
s-Triazine, 2-amino-4,6-dipiperidino- |
Molekularformel |
C13H22N6 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H22N6/c14-11-15-12(18-7-3-1-4-8-18)17-13(16-11)19-9-5-2-6-10-19/h1-10H2,(H2,14,15,16,17) |
InChI-Schlüssel |
ASSKKCTXCCCXLQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)N3CCCCC3 |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)N3CCCCC3 |
Andere CAS-Nummern |
16268-88-5 |
Synonyme |
4,6-Dipiperidino-1,3,5-triazin-2-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



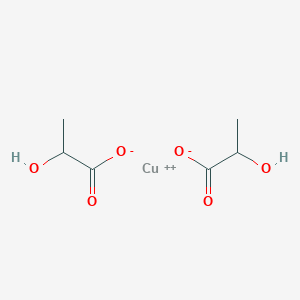

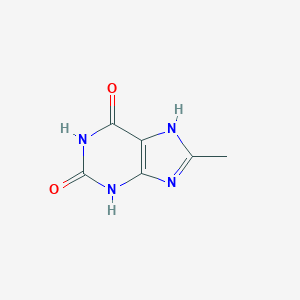

![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)

